N-(cyclohexylmethyl)-2-hydroxyacetamide

Description

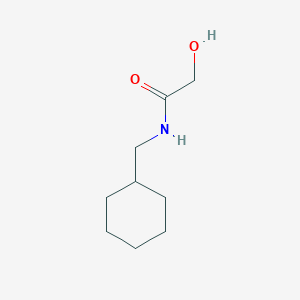

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)-2-hydroxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h8,11H,1-7H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKHUUUHMBYWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for N Cyclohexylmethyl 2 Hydroxyacetamide and Its Analogues

Strategic Approaches to Amide Bond Formation

The formation of the amide linkage between a carboxylic acid (or its derivative) and an amine is a cornerstone of organic synthesis. For N-(cyclohexylmethyl)-2-hydroxyacetamide, this involves the coupling of glycolic acid (2-hydroxyacetic acid) or a related precursor with cyclohexanemethylamine (B146465).

Direct Amidation Procedures and Catalytic Systems

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water. mdpi.com While thermally induced amidation is possible, it often requires harsh conditions. Consequently, various catalytic systems have been developed to facilitate this transformation under milder conditions. ucl.ac.uk

Boric acid and its derivatives have emerged as effective catalysts for direct amidation. sciepub.com The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride (B1165640), which acts as the activated acylating agent. sciepub.com This intermediate then reacts with the amine to form the amide and regenerate the boric acid catalyst. sciepub.com Other boron-based catalysts include boronic acids and borate (B1201080) esters like B(OCH₂CF₃)₃. mdpi.comencyclopedia.pub

Transition metal catalysts, including those based on zirconium (e.g., ZrCl₄, Cp₂ZrCl₂), have also been shown to catalyze direct amidation, often reducing the reaction times compared to purely thermal methods. ucl.ac.uk Other metals like zinc, chromium, and palladium have also been employed in various catalytic systems for amide synthesis. researchgate.net A key challenge in direct amidation is the removal of the water byproduct to drive the reaction equilibrium towards the product. This is often achieved using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves. mdpi.com

Table 1: Catalytic Systems for Direct Amidation

| Catalyst Type | Specific Examples | Key Features |

|---|---|---|

| Boron-Based | Boric acid, Aryl boronic acids, B(OCH₂CF₃)₃ | Mild reaction conditions, formation of activated anhydride intermediates. mdpi.comsciepub.com |

| Transition Metal | ZrCl₄, Cp₂ZrCl₂, ZnCl₂, FeCl₃ | Can reduce reaction times and temperatures. ucl.ac.ukresearchgate.net |

Activated Ester and Carbodiimide-Mediated Couplings

To circumvent the challenges of direct amidation, carboxylic acids are often converted into more reactive intermediates. Activated esters, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters, are common intermediates that readily react with amines to form amides under mild conditions. mdpi.com The synthesis of these activated esters typically involves a dehydration condensation reaction between the carboxylic acid and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). mdpi.com A recently developed method utilizes triphenylphosphine (B44618) and iodine for the synthesis of various activated esters from carboxylic acids. nih.gov

Carbodiimide-mediated coupling is a widely used method for amide bond formation, particularly in peptide synthesis. Reagents like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate can then react directly with the amine or be converted to an activated ester in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. sciepub.com

Multicomponent Reactions in Hydroxyacetamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. researchgate.netnih.gov For the synthesis of α-hydroxyacetamides, the Passerini reaction is particularly relevant. organic-chemistry.org This three-component reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly yield an α-acyloxy amide. wikipedia.orgnumberanalytics.com A subsequent hydrolysis of the ester group would furnish the desired α-hydroxy amide core. The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents at high concentrations. organic-chemistry.orgnih.gov

Another powerful MCR is the Ugi reaction, a four-component condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.comorganic-chemistry.org While the direct product is an α-acylaminoamide, variations of the Ugi reaction, such as using alternative components, can broaden its applicability. nih.govmdpi.com For instance, using N-hydroxyimides as a carboxylic acid isostere in the Ugi reaction provides access to α-hydrazino amides. nih.govmdpi.com

Functionalization Strategies for the N-(cyclohexylmethyl) Moiety

Selective C-H Functionalization in Cyclohexane (B81311) Derivatives

Direct and selective functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for modifying saturated carbocycles like cyclohexane. organic-chemistry.org While C-H bonds are typically considered unreactive, advances in catalysis have enabled their transformation into C-N, C-O, or C-C bonds. nih.govresearchgate.net

One approach involves catalytic nitrene insertion into C-H bonds. For example, copper-homoscorpionate catalysts can facilitate the amidation of cyclohexane at room temperature. acs.org Similarly, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have shown remarkable site- and stereoselectivity in the desymmetrization of substituted cyclohexanes. researchgate.netnih.gov The choice of catalyst can dictate which specific C-H bond in the ring is functionalized, allowing for a high degree of control over the substitution pattern. researchgate.netnih.gov These methods could potentially be used to introduce nitrogen-containing functional groups onto a pre-existing cyclohexane ring system, which could then be elaborated to the required cyclohexylmethylamine.

Table 2: Catalysts for Selective C-H Functionalization of Cyclohexanes

| Catalyst Type | Reaction | Selectivity |

|---|---|---|

| Copper-Homoscorpionate | Nitrene insertion into C-H bond | Amidates cyclohexane. acs.org |

| Dirhodium Tetracarboxylate | Carbene insertion into C-H bond | Catalyst-controlled site- and stereoselectivity. researchgate.netnih.gov |

Alkylation and Reductive Amination Routes to Cyclohexylmethylamines

More traditional and widely applied methods for synthesizing the cyclohexylmethylamine precursor involve alkylation or reductive amination pathways. Cyclohexanemethylamine itself can be synthesized via the catalytic reduction of benzonitrile, which proceeds through a benzylamine (B48309) intermediate. google.com

Reductive amination is a versatile and common method for forming C-N bonds. youtube.com This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize cyclohexanemethylamine, one could envision the reductive amination of cyclohexanecarboxaldehyde (B41370) with ammonia. A more general approach for producing substituted cyclohexylamines is the reductive amination of cyclohexanone (B45756). orgsyn.orgresearchgate.net Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated imine in the presence of the starting carbonyl compound. masterorganicchemistry.comorgsyn.org Catalytic hydrogenation over metals like rhodium or nickel is also a viable method. mdpi.com

Alkylation of amines is another fundamental route. For instance, cyclohexanemethylamine could be prepared by the reaction of cyclohexylmethyl bromide with a suitable nitrogen source, such as sodium azide (B81097) followed by reduction. youtube.com

Stereoselective Synthesis and Chiral Induction Approaches

Achieving stereochemical control is a pivotal aspect of synthesizing this compound analogues, as the spatial arrangement of substituents can significantly influence their biological activity. This section explores methods for inducing chirality at the α-hydroxy position and controlling diastereoselectivity on the cyclohexane ring.

The formation of the α-hydroxy amide moiety in this compound can be achieved with high enantioselectivity through the asymmetric reduction of a corresponding α-keto amide precursor. This transformation is critical for obtaining specific enantiomers, which often exhibit different pharmacological profiles. A prominent and effective method involves the use of chiral catalysts in conjunction with a reducing agent.

One such catalytic system employs a chiral copper(II) complex with a (S)-DTBM-SEGPHOS ligand. This catalyst, when used with a hydrosilane reducing agent like (EtO)3SiH, facilitates the enantioselective reduction of a range of α-keto amides to their corresponding optically active α-hydroxy amides. acs.org This method is known for its excellent enantioselectivities. acs.org

Another notable approach utilizes reusable copper-oxide nanoparticles (CuO-NPs) in combination with a chiral ligand, such as (R)-(−)-DTBM-SEGPHOS, and polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. acs.org This heterogeneous catalytic system offers the advantage of being recoverable and reusable, making the process more sustainable. acs.org The reaction is effective for α-keto amides bearing both electron-donating and electron-withdrawing groups, consistently affording the desired enantiomerically enriched α-hydroxy amides in good yields and with high enantioselectivity. acs.org

The general scheme for this enantioselective reduction is depicted below:

Precursor: N-(cyclohexylmethyl)-2-oxoacetamide

Catalyst: Chiral Cu(II)/(S)-DTBM-SEGPHOS or CuO-NPs/(R)-(−)-DTBM-SEGPHOS

Reducing Agent: Hydrosilane (e.g., (EtO)3SiH) or PMHS

Product: Enantiomerically enriched this compound

Table 1: Comparison of Catalytic Systems for Enantioselective Reduction of α-Keto Amides

| Catalyst System | Chiral Ligand | Reducing Agent | Key Advantages |

|---|---|---|---|

| Homogeneous Copper | (S)-DTBM-SEGPHOS | Hydrosilanes | Excellent enantioselectivities acs.org |

| Heterogeneous Copper | (R)-(−)-DTBM-SEGPHOS | PMHS | Reusable catalyst, good yields acs.org |

When the cyclohexane ring of this compound is substituted, controlling the relative stereochemistry of these substituents is crucial. The diastereoselectivity of reactions on cyclohexane rings is heavily influenced by the conformational preferences of the ring, primarily the chair conformation, which minimizes steric strain.

For instance, in reactions involving the introduction of substituents to a pre-existing cyclohexylmethyl group, the approach of the incoming reagent will be dictated by steric hindrance. The bulky cyclohexyl group will influence the trajectory of the reagent, often leading to a preferred diastereomer. In cases where new stereocenters are created on the cyclohexane ring itself, the principles of axial and equatorial addition come into play. Generally, nucleophilic attack on a cyclohexanone precursor, for example, will preferentially occur from the equatorial direction to avoid steric interactions with axial hydrogens, leading to an axial alcohol. However, the presence of bulky substituents can alter this preference.

A general strategy for achieving diastereoselective synthesis of highly substituted cyclohexanes involves cascade reactions, such as a double Michael addition. nih.govbeilstein-journals.org For example, the reaction of a curcumin (B1669340) derivative with an arylidenemalonate in the presence of a phase transfer catalyst can lead to the formation of highly functionalized cyclohexanones with a high degree of diastereoselectivity. nih.gov The stereochemistry of the resulting products, in this case, is often trans with respect to the major substituents on the cyclohexane ring. nih.govbeilstein-journals.org While not directly applied to this compound, this principle of using cascade reactions to set multiple stereocenters in a controlled manner is a powerful tool in synthetic organic chemistry.

The stereochemical outcome of such reactions can be predicted and controlled by a careful choice of starting materials, catalysts, and reaction conditions. Modern techniques, such as cobalt-catalyzed diastereodivergent hydroalkylation, offer even more precise control, allowing for the synthesis of all possible isomers of disubstituted cyclohexanes by strategic ligand manipulation. nih.gov

Derivatization Studies of this compound

The functional groups present in this compound, namely the hydroxyl group and the amide linkage, provide convenient handles for chemical modification. Derivatization studies are essential for exploring the chemical space around the core structure and for synthesizing analogues with potentially improved properties.

The secondary hydroxyl group in this compound is a versatile site for modification. It can undergo a variety of reactions, including acylation, etherification, and oxidation. Chemoselective modification of the hydroxyl group in the presence of the amide can be challenging but is achievable under controlled conditions. nih.gov

For example, acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or anhydrides in the presence of a base. The choice of solvent and base is critical to avoid competing reactions with the amide nitrogen. Selective functionalization of secondary hydroxyl groups can also be achieved using specialized catalysts. nih.gov

Another important transformation is the activation of the hydroxyl group to create a good leaving group, which then allows for nucleophilic substitution. Reagents like tosyl chloride can be used for this purpose, although care must be taken to avoid side reactions. nih.gov

The amide bond in this compound is generally stable but can be transformed under specific conditions. wikipedia.orgscribd.com N-alkylation of the amide nitrogen is a common modification. This can be achieved by reacting the amide with an alcohol in the presence of a suitable catalyst, such as an N-heterocyclic carbene-phosphine iridium complex. researchgate.netnih.gov This method is attractive due to its atom economy, as water is the only byproduct. researchgate.net

The amide group can also be reduced. While strong reducing agents typically reduce amides to amines, milder and more chemoselective methods have been developed. For instance, the use of samarium(II) iodide (SmI2) in the presence of an amine and water can selectively reduce amides to alcohols via C-N bond cleavage. acs.org This offers a pathway to convert the acetamide (B32628) moiety into a 2-hydroxyethylamino group.

The 2-hydroxyacetamide (B1193895) moiety of this compound is a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as oxazolines, thiazolines, and imidazolines. These transformations typically involve intramolecular cyclization reactions.

Oxazoline Synthesis: 2-Oxazolines can be synthesized from β-hydroxyamides through dehydrative cyclization. nih.gov This can be achieved using a variety of reagents, including diethylaminosulfur trifluoride (DAST) or by activating the hydroxyl group. acs.orgacs.org A one-pot method involving the thermolysis of boron esters of N-(2-hydroxyethyl) amides has also been reported as a convenient route to 2-oxazolines. itu.edu.tr

Thiazoline Synthesis: The synthesis of thiazolines can be accomplished through the cyclodehydration of β-hydroxy thioamides. rsc.org This reaction can be promoted by reagents such as DAST. rsc.org Another route involves the condensation of a thioamide with an appropriate α-haloketone or a related electrophile. researchgate.net

Imidazoline (B1206853) Synthesis: Imidazolines can be prepared through the condensation of an aldehyde with a 1,2-diamine. organic-chemistry.org In the context of this compound, the acetamide portion would first need to be converted to a suitable precursor, such as a nitrile or an imidate, which can then react with a diamine to form the imidazoline ring. nih.gov

Table 2: Summary of Synthetic Routes to Heterocyclic Analogues

| Heterocycle | Precursor Moiety | Key Transformation |

|---|---|---|

| Oxazoline | 2-Hydroxyacetamide | Dehydrative cyclization nih.gov |

| Thiazoline | 2-Hydroxythioacetamide | Cyclodehydration rsc.org |

| Imidazoline | Nitrile/Imidate | Condensation with diamine organic-chemistry.orgnih.gov |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its atomic composition, bonding arrangements, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. In the analysis of N-(cyclohexylmethyl)-2-hydroxyacetamide, both ¹H NMR and ¹³C NMR are employed to map out the connectivity of atoms.

¹H NMR Analysis: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The protons on the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen and the cyclohexyl group would also give characteristic signals. The protons of the hydroxyacetamide moiety, including the methylene group and the hydroxyl and amide protons, would each have specific chemical shifts.

¹³C NMR Analysis: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be anticipated for the carbonyl carbon of the amide, the carbon bearing the hydroxyl group, the methylene carbon attached to the nitrogen, and the distinct carbons of the cyclohexyl ring.

A detailed analysis of the chemical shifts, integration, and splitting patterns in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each signal to a specific atom in the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a representation of expected data, as specific experimental values were not publicly available in the searched literature.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~170-175 |

| CH₂-OH | ~4.0-4.2 | ~60-65 |

| OH | Variable | - |

| NH | Variable | - |

| N-CH₂ | ~3.0-3.2 | ~45-50 |

| Cyclohexyl-CH | ~1.5-1.8 | ~35-40 |

| Cyclohexyl-CH₂ | ~0.8-1.8 | ~25-35 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₉H₁₇NO₂), the molecular weight is 171.24 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 171. The fragmentation pattern would likely involve the cleavage of the amide bond and fragmentation of the cyclohexyl ring, leading to characteristic daughter ions. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule.

Table 2: Expected Mass Spectrometry Data for this compound

| Fragment | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₁₇NO₂]⁺ | 171 |

| [M-CH₂OH]⁺ | [C₈H₁₄NO]⁺ | 140 |

| [C₇H₁₃]⁺ | Cyclohexylmethyl cation | 97 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), amide (N-H and C=O), and alkane (C-H) groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3100-3500 |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (amide) | Stretching | 1630-1680 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity and its isolation.

High-Performance Liquid Chromatography (HPLC) in Compound Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a non-volatile compound like this compound. By using a suitable stationary phase (e.g., C18) and a mobile phase, the compound can be separated from any impurities or unreacted starting materials. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram. HPLC can also be used to quantify the yield of a reaction by comparing the peak area to that of a known standard.

Gas Chromatography (GC) for Volatile Product Analysis

While this compound itself may have limited volatility for direct Gas Chromatography (GC) analysis without derivatization, GC is a valuable tool for analyzing any volatile byproducts or starting materials that may be present in a reaction mixture. When coupled with a mass spectrometer (GC-MS), it can provide powerful separation and identification capabilities for volatile species.

Preparative Chromatography for Compound Isolation

Preparative chromatography is a widely used technique to purify and isolate compounds of interest from reaction mixtures or natural product extracts. This method separates components based on their differential partitioning between a stationary phase and a mobile phase. For a target compound like this compound, a typical preparative high-performance liquid chromatography (HPLC) method would be developed to achieve high purity isolation.

However, a thorough search of scholarly databases and chemical literature did not yield any specific methods or experimental data for the preparative chromatographic isolation of this compound. There are no published reports detailing the choice of stationary phase, mobile phase composition, flow rate, or detection wavelength for the purification of this particular compound. Consequently, no data table summarizing these parameters can be provided.

Chiral Separation and Conformational Analysis

The structural formula of this compound suggests the potential for chirality if a stereocenter is present. Chiral separation techniques are crucial for separating enantiomers and determining the enantiomeric purity of a chiral compound.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the gold standard for separating enantiomers and quantifying their relative amounts, expressed as enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A literature review found no studies that have performed chiral separation of this compound. There is no information available on the selection of a suitable chiral stationary phase, the mobile phase conditions required for separation, or the resulting chromatograms showing the resolution of its potential enantiomers. As a result, no data table detailing the chromatographic conditions or the determined enantiomeric excess for this compound can be presented.

Structure Activity Relationship Sar Investigations and Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological profile of N-(cyclohexylmethyl)-2-hydroxyacetamide is intricately linked to its three-dimensional structure and the specific interactions each of its functional groups can form with a biological target. The following sections dissect the contribution of each key structural component.

The cyclohexyl group often serves as a lipophilic anchor, fitting into hydrophobic pockets within a target protein. pharmablock.com Its conformational flexibility allows it to adopt a low-energy chair conformation that can be advantageous for binding. The impact of substitutions on this ring can be profound, influencing both the potency and selectivity of the compound.

Key considerations for substitutions on the cyclohexyl ring include:

Position of Substitution: The specific carbon atom on the cyclohexyl ring where a substituent is placed is critical. Substitutions at the 4-position are common as they can extend into a deeper hydrophobic pocket without causing significant steric hindrance.

Stereochemistry: The axial or equatorial orientation of a substituent can dramatically alter the binding affinity. An equatorial position is often favored as it is typically more sterically accessible.

Nature of the Substituent: The size, polarity, and electronic properties of the substituent are determining factors. Small, lipophilic groups may enhance binding through increased van der Waals interactions, while polar groups could form new hydrogen bonds if a suitable acceptor or donor is present in the binding site.

Table 1: Hypothetical Impact of 4-Position Cyclohexyl Ring Substitutions on Potency

| Substituent (R) | Lipophilicity (LogP) | Steric Bulk | Potential H-Bonding | Hypothetical Relative Potency |

| -H | 2.1 | Low | None | 1.0 |

| -CH3 | 2.6 | Moderate | None | 1.5 |

| -CF3 | 3.0 | Moderate | Acceptor | 2.0 |

| -OH | 1.6 | Low | Donor/Acceptor | 3.5 |

| -OCH3 | 2.0 | Moderate | Acceptor | 2.8 |

This table is for illustrative purposes and the data is hypothetical, based on general medicinal chemistry principles.

The hydroxyl group is a key functional group in many drug molecules due to its ability to act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This dual capacity allows it to form specific and strong interactions with amino acid residues in a protein's active site, such as serine, threonine, tyrosine, aspartate, or glutamate. researchgate.netacs.org The presence and position of the hydroxyl group in this compound are therefore critical for its biological activity.

The significance of the hydroxyl group is multifaceted:

Direct Hydrogen Bonding: The primary role of the hydroxyl group is often to form a crucial hydrogen bond with the target, which can significantly contribute to the binding affinity. nih.gov The high directionality of these bonds means that a precise spatial arrangement is necessary for maximal effect. researchgate.netacs.org

Water-Mediated Interactions: In some cases, the hydroxyl group may not interact directly with the protein but may instead form a hydrogen bond with a bridging water molecule, which in turn interacts with the target.

Solubility and Physicochemical Properties: The polar nature of the hydroxyl group enhances the water solubility of the molecule, which can be a critical factor for its pharmacokinetic profile. nih.gov

Removal or modification of the hydroxyl group, for instance, by converting it to a methoxy (B1213986) group or an ester, can serve as a probe to confirm its importance in target binding. A significant drop in activity upon such a modification would strongly suggest a critical role for the hydroxyl group in the ligand-target interaction.

The amide bond is a cornerstone of many biologically active molecules, prized for its planarity, stability, and hydrogen bonding capabilities. numberanalytics.com In this compound, the amide linker connects the cyclohexylmethyl moiety to the 2-hydroxyacetyl group and plays a crucial role in orienting these two fragments correctly for binding.

Key aspects of the amide linker's influence include:

Rigidity and Planarity: The partial double bond character of the C-N bond restricts rotation, making the amide group a rigid and planar unit. stereoelectronics.org This planarity reduces the number of possible conformations the molecule can adopt, which can be entropically favorable for binding.

Hydrogen Bonding: The amide group itself is an excellent hydrogen bond donor (N-H) and acceptor (C=O), and these interactions can be vital for anchoring the ligand in the binding site. nih.gov

Conformational Isomers: Amides can exist as cis and trans isomers. For secondary amides like this compound, the trans conformation is generally more stable. The specific conformation required for biological activity can be investigated through computational studies and the synthesis of conformationally restricted analogues.

Modifications such as N-methylation can prevent the N-H from acting as a hydrogen bond donor and can also influence the cis/trans equilibrium. Replacing the amide bond with bioisosteres like esters or thioamides can also provide valuable SAR data, though such changes can significantly alter the electronic and conformational properties of the molecule. nih.gov

Structure-Guided Design and Lead Optimization Strategies

With a foundational understanding of the SAR of this compound, medicinal chemists can employ rational design and combinatorial approaches to optimize its structure for improved potency, selectivity, and pharmacokinetic properties.

Rational drug design leverages the three-dimensional structure of the biological target to design molecules that will bind to it with high affinity and specificity. If the structure of the target is known, computational techniques such as molecular docking can be used to predict how analogues of this compound might bind.

This approach allows for the targeted design of new analogues with specific modifications intended to:

Exploit Additional Binding Pockets: New substituents can be added to the cyclohexyl ring or the acetamide (B32628) portion to interact with previously unoccupied regions of the binding site.

Enhance Existing Interactions: The positions of key functional groups can be fine-tuned to optimize the geometry of hydrogen bonds or hydrophobic interactions.

Introduce Bioisosteric Replacements: Parts of the molecule that are prone to metabolic degradation can be replaced with bioisosteric groups that are more stable while retaining the necessary binding characteristics. cambridgemedchemconsulting.comdomainex.co.ukchem-space.com For example, the cyclohexyl ring could be replaced by a piperidine (B6355638) or a spirocyclic system to alter physicochemical properties. cambridgemedchemconsulting.com

Table 2: Example of a Rationally Designed Analogue of this compound

| Compound | Modification | Design Rationale | Predicted Outcome |

| Analogue 1 | 4-fluoro substitution on cyclohexyl ring | Introduce a favorable interaction with a hydrophobic pocket and potentially block a site of metabolism. | Increased metabolic stability and potentially enhanced potency. |

| Analogue 2 | Hydroxymethyl group at the 3-position of the cyclohexyl ring | Introduce a new hydrogen bonding interaction with a nearby amino acid residue. | Increased potency and selectivity. |

| Analogue 3 | Replacement of amide with a 1,2,3-triazole | Increase metabolic stability and explore alternative hydrogen bonding patterns. | Improved pharmacokinetic profile. |

This table provides hypothetical examples of rational design strategies.

Combinatorial chemistry offers a powerful approach to rapidly synthesize and screen a large number of related compounds to explore the SAR of a particular scaffold. acs.org For this compound, a positional scanning approach could be employed.

In this strategy, a library of compounds is created where each position of the molecule is systematically varied with a diverse set of building blocks. For example:

Library 1 (Cyclohexyl Ring Diversity): A set of diverse cyclohexylmethylamines with various substituents could be reacted with 2-hydroxyacetic acid to generate a library of analogues with modifications on the cyclohexyl ring.

Library 2 (Amide and Hydroxyl Group Diversity): The core N-(cyclohexylmethyl)amine could be reacted with a variety of alpha-hydroxy acids to explore the impact of different substituents on the carbon bearing the hydroxyl group.

These libraries can then be screened for biological activity, and the results can be used to identify the most favorable substituents at each position. This information can then be used to design a second, more focused library that combines the optimal functionalities at each position, leading to the identification of highly potent lead compounds.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A DFT study on N-(cyclohexylmethyl)-2-hydroxyacetamide would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a wealth of molecular properties could be predicted.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Energy of HOMO (Highest Occupied Molecular Orbital) | Value in eV | Indicates the molecule's ability to donate electrons. |

| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | Value in eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | Value in Debye | Provides insight into the molecule's overall polarity. |

| Mulliken Atomic Charges | Charge on each atom | Helps to identify electron-rich and electron-deficient centers. |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. For this compound, an MEP analysis would reveal regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are crucial for identifying potential sites for electrophilic and nucleophilic attacks, as well as for understanding non-covalent interactions like hydrogen bonding. The oxygen atoms of the hydroxyl and amide groups would be expected to be regions of negative potential, while the hydrogen atoms of the amide and hydroxyl groups would likely be areas of positive potential.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

If a biological target for this compound were identified, molecular docking simulations could be employed to predict how it binds to the active site of the protein. This would involve generating multiple possible binding poses and scoring them based on their predicted binding affinity. The results would provide insights into the key amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Result | Interpretation |

| Binding Affinity | Value in kcal/mol | A more negative value suggests a stronger binding interaction. |

| Key Interacting Residues | e.g., TYR 84, SER 120 | Identifies the specific amino acids in the target's active site that are crucial for binding. |

| Types of Interactions | e.g., Hydrogen bond, Hydrophobic | Describes the nature of the forces holding the ligand and protein together. |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. If this compound were found to be active against a particular target, a pharmacophore model could be developed based on its structure and interactions. This model, typically consisting of features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, could then be used to search large chemical databases for other molecules with a similar arrangement of features, potentially leading to the discovery of novel ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with their corresponding measured biological activities would be required. Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each compound, and statistical methods would be used to build an equation that correlates these descriptors with the activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Development of Predictive Models for this compound Analogues

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of computational drug design. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can elucidate the key molecular features that govern their therapeutic effects.

A typical QSAR study on acetamide (B32628) derivatives involves the generation of a diverse set of molecular descriptors for each analogue. kg.ac.rs These descriptors can be categorized as constitutional, topological, electronic, physicochemical, and quantum chemical. kg.ac.rs Multiple linear regression (MLR), principal component regression (PCR), and partial least squares regression (PLS) are common statistical methods used to build the QSAR models. researchgate.net For instance, a study on α-substituted acetamido-N-benzylacetamide compounds utilized DRAGON-type descriptors and MLR to investigate the influence of various molecular properties on anticonvulsant activity. kg.ac.rs Such models can predict the activity of newly designed analogues, thereby prioritizing the synthesis of the most promising candidates.

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. A high correlation coefficient (r²) and cross-validated squared correlation coefficient (q²) are indicative of a robust model. researchgate.net For example, a 2D-QSAR model for 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors achieved an r² of 0.9469 and a q² of 0.8933, demonstrating excellent predictive capability. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as k-nearest neighbor molecular field analysis (k-NN MFA), can provide even deeper insights by considering the three-dimensional arrangement of steric, electrostatic, and hydrophobic fields around the molecules. researchgate.net These 3D models can be instrumental in visualizing the favorable and unfavorable regions for interaction with the biological target, guiding the design of analogues with improved activity. A 3D-QSAR study on HIF-1 inhibitors showed strong correlative and predictive capabilities with a q² of 0.9672 and a predictive r² of 0.8480. researchgate.net

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogues and their potential impact on a given biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Physicochemical | LogP (Lipophilicity) | May influence membrane permeability and access to the target site. |

| Electronic | Dipole Moment | Can affect electrostatic interactions with the receptor binding pocket. |

| Topological | Wiener Index | Relates to molecular branching and compactness, which can impact binding affinity. |

| Quantum Chemical | HOMO/LUMO Energies | Provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. |

Chemometric Methods in Activity Prediction and Data Interpretation

Chemometrics encompasses the application of mathematical and statistical methods to chemical data. In the realm of drug discovery, chemometric techniques are crucial for analyzing large datasets generated from high-throughput screening and computational studies, and for interpreting the complex relationships between chemical structure and biological activity.

For this compound analogues, chemometric methods can be employed to classify compounds based on their activity profiles, to identify the most important molecular descriptors, and to build predictive models. Principal Component Analysis (PCA) is a widely used chemometric tool for reducing the dimensionality of complex datasets, allowing for the visualization of the main trends and clusters of compounds.

Molecular docking is another powerful computational technique that falls under the umbrella of molecular modeling. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For hydroxyacetamide derivatives, which have shown potential as histone deacetylase (HDAC) inhibitors, molecular docking studies can elucidate the binding mode within the active site of the enzyme. researchgate.net For example, docking studies of hydroxyacetamide derivatives against the HDAC8 enzyme (PDB entry: 1T69) have been performed to understand the key interactions, such as the chelation of the zinc ion in the active site by the hydroxamic acid moiety. researchgate.net

The insights gained from molecular docking can be correlated with experimental data to build more reliable predictive models. For instance, the binding energies calculated from docking can be used as a descriptor in QSAR studies. Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event. nih.gov

The following table presents a hypothetical summary of results from a molecular docking study of this compound analogues against a target protein.

| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Lead Compound | -8.5 | Tyr123, His245, Asp301 | High |

| Analogue A | -7.2 | Tyr123, Asp301 | Moderate |

| Analogue B | -9.1 | Tyr123, His245, Asp301, Phe310 | Very High |

| Analogue C | -6.5 | Tyr123 | Low |

By integrating various computational and chemometric approaches, researchers can develop a comprehensive understanding of the SAR of this compound analogues, leading to the rational design of novel compounds with enhanced therapeutic potential.

In Vitro Biological Activity and Mechanistic Elucidation

Target Identification and Validation in Biochemical Pathways

There is no publicly available scientific literature detailing the identification or validation of specific biochemical targets for N-(cyclohexylmethyl)-2-hydroxyacetamide.

Enzyme Inhibition Assays (e.g., Metalloproteinases, HDAC6, Viral Proteases)

No studies were found that have evaluated the inhibitory activity of this compound against metalloproteinases, histone deacetylase 6 (HDAC6), or viral proteases. While research exists on other compounds targeting these enzymes, such as various matrix metalloproteinase (MMP) inhibitors and selective HDAC6 inhibitors, this specific compound has not been documented in such assays. nih.govnih.govnih.gov For instance, studies on other chemical series have identified potent HDAC6 inhibitors, but this compound does not belong to the structural classes described in that research. nih.gov Similarly, the vast field of viral protease inhibitors does not currently include data on this particular molecule. nih.govnih.govmedchemexpress.com

Table 1: Enzyme Inhibition Data for this compound

| Enzyme Target | Assay Type | IC50 / Ki | Selectivity |

|---|---|---|---|

| Metalloproteinases | Data Not Available | Data Not Available | Data Not Available |

| HDAC6 | Data Not Available | Data Not Available | Data Not Available |

Receptor Binding Studies and Ligand Affinity Determination

No receptor binding studies have been published for this compound. Consequently, its affinity for any specific biological receptor remains undetermined.

Mechanistic Studies of Action

Without confirmed biological targets, no mechanistic studies detailing how this compound might exert a biological effect have been conducted or reported.

Kinetic Analysis of Enzyme-Inhibitor Interactions

As there are no reports of this compound inhibiting any specific enzyme, no kinetic analyses of its potential interactions have been performed.

Biophysical Techniques for Target Engagement (e.g., Cell Thermal Shift Assay)

There is no evidence in the scientific literature of the use of biophysical techniques, such as the Cellular Thermal Shift Assay (CETSA), to assess the target engagement of this compound within a cellular environment. nih.govthno.orgnih.govmdpi.comresearchgate.net CETSA is a powerful method for confirming the interaction between a compound and its protein target in intact cells by measuring changes in the thermal stability of the protein upon ligand binding, but its application to this specific compound has not been documented. nih.govmdpi.com

Table 2: Target Engagement Data for this compound using Biophysical Techniques

| Technique | Cellular System | Target Protein | Outcome (e.g., Thermal Shift) |

|---|

Investigation of Allosteric Modulatory Effects

No research has been published investigating whether this compound acts as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, thereby altering the target's activity. nih.govnih.govresearchgate.net However, the potential for this compound to function in this manner has not been explored.

Despite a comprehensive search for scientific literature and data, no public information is available regarding high-throughput screening initiatives or in vitro biological activity for the chemical compound This compound .

Extensive searches of chemical databases, biological screening libraries, and scientific publications did not yield any specific studies, data tables, or research findings related to the biological activity or mechanistic elucidation of this particular compound. Consequently, the requested article, which was to be focused solely on the "" of this compound, specifically section "6.3. High-Throughput Screening Initiatives for Biological Activity Discovery," cannot be generated.

The inquiry for data on this compound returned no relevant results, indicating that it has likely not been a subject of published high-throughput screening campaigns or detailed in vitro biological studies.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Chemical Space Exploration

The universe of potential drug-like molecules, often referred to as "chemical space," is extraordinarily vast. To navigate this immense territory, researchers are increasingly turning to artificial intelligence (AI) and machine learning (ML). technologynetworks.com These computational methods offer powerful tools to accelerate the identification and optimization of novel drug candidates. gsconlinepress.com

Table 1: The Role of AI and Machine Learning in Chemical Space Exploration

| AI/ML Technique | Application in Drug Discovery | Potential Impact on Hydroxyacetamide Scaffolds |

|---|---|---|

| Generative Models | De novo design of novel molecules with specific desired properties. researchgate.net | Creation of novel hydroxyacetamide derivatives with enhanced potency or selectivity. |

| Deep Learning | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. frontiersin.org | Early-stage filtering of unpromising hydroxyacetamide candidates to reduce failure rates. |

| Virtual Screening | Efficiently screening vast libraries of virtual compounds against a biological target. researchgate.net | Rapid identification of promising hydroxyacetamide-based hits from massive chemical databases. |

| Active Learning | Iteratively guides the design and synthesis of new compounds by learning from experimental results. digitellinc.com | Accelerates the optimization of lead compounds based on the hydroxyacetamide scaffold. |

Development of Advanced Synthetic Methodologies for Complex Architectures

The synthesis of complex organic molecules is a significant challenge that requires sophisticated and efficient chemical strategies. numberanalytics.com As computational tools design increasingly intricate molecular architectures, the need for advanced synthetic methodologies to physically create these compounds becomes paramount.

Modern organic synthesis has moved beyond traditional methods, embracing new techniques that offer greater precision, efficiency, and sustainability. editverse.com Key strategies include:

Retrosynthetic Analysis : A foundational planning technique where the target molecule is conceptually broken down into simpler, commercially available starting materials. numberanalytics.com

Advanced Catalysis : The use of transition metal catalysts and organocatalysts has revolutionized the ability to form complex bonds with high efficiency and selectivity. numberanalytics.com

Flow Chemistry : Performing reactions in continuous-flow reactors instead of traditional batches can improve safety, efficiency, and scalability.

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high specificity and mild reaction conditions, contributing to greener chemistry.

These advanced methods are crucial for constructing complex molecules, including novel derivatives of the hydroxyacetamide scaffold. numberanalytics.comeurekalert.org The ability to efficiently synthesize a diverse range of analogues is essential for establishing structure-activity relationships (SAR) and optimizing a lead compound's properties. The development of multistep synthetic pathways that combine both covalent and noncovalent reactions is pushing the boundaries of what is possible, allowing chemists to build highly complex functional molecular systems. acs.orgnih.gov

Table 2: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Advanced Synthesis |

|---|---|---|

| Process Type | Batch processing in flasks | Continuous flow, automated systems |

| Catalysis | Often relies on stoichiometric reagents | Utilizes highly efficient metal or organocatalysts |

| Efficiency | Can have lower yields and generate more waste | Higher yields, improved atom economy, and reduced waste |

| Scalability | Can be difficult and hazardous to scale up | More easily and safely scalable |

| Complexity | Limited in the complexity of achievable structures | Enables the creation of highly complex and novel architectures. numberanalytics.com |

Exploration of Novel Biological Targets for Hydroxyacetamide-Based Scaffolds

A successful drug needs a biological target to interact with. The identification of new targets is a critical and challenging aspect of drug discovery. pharmafeatures.com Historically, drug development has focused on a relatively small number of well-validated biological targets. However, advances in genomics, proteomics, and chemical biology are unveiling a host of new potential targets, including those previously considered "undruggable." nih.gov

The hydroxyacetamide moiety is recognized as a privileged scaffold in medicinal chemistry, partly due to its ability to chelate metal ions, making it a valuable functional group for inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). unica.itmdpi.com Research has demonstrated the cytotoxic, antioxidative, and metal-chelating activity of various hydroxyacetamide derivatives. researchgate.net

The search for new targets for such scaffolds involves a multidisciplinary approach:

Genomic and Proteomic Approaches : These "omics" technologies provide a comprehensive understanding of disease biology, helping to identify proteins or pathways that are critical for disease progression. gsconlinepress.com

Chemical Biology : This field uses small molecules as probes to perturb biological systems, which can help to elucidate the function of proteins and identify new therapeutic targets. pharmaweek.com

Computational Biology : AI and machine learning can analyze vast biological datasets to predict new drug-target interactions and identify potential new uses for existing drugs (drug repurposing). nih.gov

Emerging target classes, such as protein-protein interactions, RNA, and components of the microbiome, are opening up new frontiers for small molecule therapeutics. pharmaweek.com As our understanding of complex diseases deepens, scaffolds like hydroxyacetamide may be found to modulate these novel targets, leading to first-in-class medicines for a wide range of conditions. youtube.com

Table 3: Methodologies for Novel Biological Target Exploration

| Methodology | Description | Example Application |

|---|---|---|

| Genomics | Study of the complete set of DNA to find genes associated with disease. gsconlinepress.com | Identifying genetic mutations that drive cancer growth, revealing new protein targets. |

| Proteomics | Large-scale study of proteins to understand their roles in biological processes. | Mapping protein interaction networks to find key nodes that can be targeted by drugs. |

| Chemical Probes | Using small molecules with known activities to explore biological pathways and identify targets. pharmaweek.com | Applying a known metalloenzyme inhibitor to cell cultures to identify new enzymes it affects. |

| Phenotypic Screening | Identifying molecules that produce a desired effect in cells or organisms without prior knowledge of the target. pharmafeatures.com | Screening a library of hydroxyacetamide compounds for their ability to halt cancer cell division. |

| Computational Prediction | Using algorithms to predict interactions between small molecules and proteins. nih.gov | Docking a virtual library of hydroxyacetamide derivatives into the structures of novel proteins. |

Q & A

Q. What are the common synthetic routes for preparing N-(cyclohexylmethyl)-2-hydroxyacetamide, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot synthesis method is often employed, starting from 2-chloro-N-(cyclohexylmethyl)acetamide via nucleophilic substitution with hydroxyl groups under mild alkaline conditions (e.g., NaOH or KOH in aqueous ethanol). Optimization of temperature (60–80°C) and reaction time (4–6 hours) can achieve yields >80% . Alternative routes involve coupling cyclohexylmethylamine with 2-hydroxyacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt), requiring inert atmospheres and dry solvents . Key Parameters :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at moderate temps |

| Solvent | Ethanol/Water or DMF | Polar aprotic solvents improve coupling efficiency |

| Catalyst | NaOH or EDC/HOBt | EDC/HOBt reduces side reactions |

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on NMR spectroscopy :

- ¹H NMR : Peaks for the hydroxy group (δ 4.1–4.3 ppm, broad), acetamide NH (δ 6.8–7.2 ppm), and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) .

- ¹³C NMR : Carbonyl (δ 170–172 ppm), hydroxymethylene (δ 60–62 ppm), and cyclohexyl carbons (δ 25–35 ppm) .

X-ray crystallography further resolves conformational details, such as chair conformation of the cyclohexyl ring and intermolecular hydrogen bonding (N–H⋯O) .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) using acetonitrile/water gradients. Purity >98% is achievable with optimized retention times .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyl group influence reactivity in derivatization reactions?

- Methodological Answer : The bulky cyclohexyl group reduces nucleophilic attack at the acetamide carbonyl due to steric hindrance. Computational modeling (DFT or MD simulations) can quantify steric parameters (e.g., Tolman cone angles) and predict reactivity trends. For example, electron-donating cyclohexyl groups stabilize transition states in acylation reactions, while steric effects dominate in SN2 mechanisms . Case Study : Cyclohexyl derivatives show 20% lower reactivity in esterification compared to linear alkyl analogs due to hindered access to the reactive site .

Q. What strategies resolve contradictions in reported biological activity data for hydroxyacetamide derivatives?

- Methodological Answer : Discrepancies in antioxidant assays (e.g., DPPH vs. ABTS) often arise from solvent polarity or radical stability. Standardize protocols:

Use DMSO-free buffers to avoid interference.

Validate results with orthogonal assays (e.g., FRAP and ORAC).

Control for hydrogen bonding effects via comparative studies with N-methylated analogs .

Example : this compound showed IC₅₀ = 12 μM in DPPH (ethanol) but IC₅₀ = 28 μM in ABTS (aqueous), highlighting solvent-dependent radical scavenging .

Q. How can computational tools predict metabolic pathways or degradation products?

- Methodological Answer : Use in silico platforms (e.g., PISTACHIO, REAXYS) to simulate phase I/II metabolism. Key steps:

Input SMILES structure into metabolic prediction modules.

Prioritize hydroxylation at the cyclohexylmethyl group and glucuronidation of the acetamide.

Validate predictions with LC-MS/MS analysis of in vitro microsomal assays .

Predicted Major Metabolite : Cyclohexylmethanol-glucuronide (m/z 352.1) .

Q. What crystallographic insights explain the compound’s solid-state stability?

- Methodological Answer : Single-crystal XRD reveals hydrogen-bonded chains along the c-axis (N–H⋯O=C interactions, d = 2.8–3.0 Å). The cyclohexyl chair conformation minimizes steric strain, while π-stacking is absent due to non-aromatic groups. Thermal gravimetric analysis (TGA) shows stability up to 200°C, correlating with strong intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.